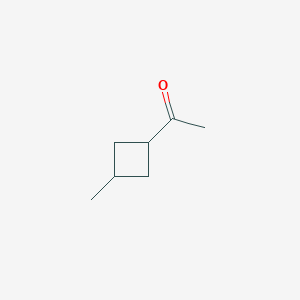
1-(3-Methylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methylcyclobutyl)ethanone” is a chemical compound with the molecular formula C7H12O . It is also known as “1-(1-methylcyclobutyl)ethanone” and has a molecular weight of 112.17 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone” was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethanone with potassium carbonate in the presence of acetone .
Molecular Structure Analysis
The molecular structure of “1-(3-Methylcyclobutyl)ethanone” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-, and 13C-NMR spectroscopy . Density Functional Theory (B3LYP/cc-Pvdz) computations can be used to analyze the optimal molecular shape, vibrational frequencies, and 1H- and 13C-NMR chemical shifts .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methylcyclobutyl)ethanone” include a molecular weight of 112.17, and it is a liquid in its physical form .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Methylcyclobutyl)ethanone, focusing on six unique fields:
Pharmaceutical Development
1-(3-Methylcyclobutyl)ethanone has shown potential in pharmaceutical research, particularly in the synthesis of novel compounds with therapeutic properties. Its unique structure can be utilized to develop new drugs targeting various diseases, including antimicrobial and anti-inflammatory agents .
Organic Synthesis
This compound is valuable in organic synthesis as an intermediate. It can be used to create more complex molecules through various chemical reactions, such as condensation and cyclization. This makes it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other organic materials .
Material Science
In material science, 1-(3-Methylcyclobutyl)ethanone can be used to develop new polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials, making them suitable for advanced applications .
Chemical Research
The compound is also significant in chemical research for studying reaction mechanisms and kinetics. Its reactivity and stability under various conditions make it an excellent candidate for experimental studies aimed at understanding fundamental chemical processes .
Environmental Chemistry
1-(3-Methylcyclobutyl)ethanone can be employed in environmental chemistry to develop new methods for detecting and degrading pollutants. Its derivatives may serve as catalysts or reactants in processes designed to remove harmful substances from the environment, contributing to cleaner and safer ecosystems .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to synthesize new agrochemicals, such as pesticides and herbicides. Its unique chemical properties allow for the development of more effective and environmentally friendly agricultural products, which can help improve crop yields and reduce the impact of pests .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDIGOXQBKALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclobutyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)
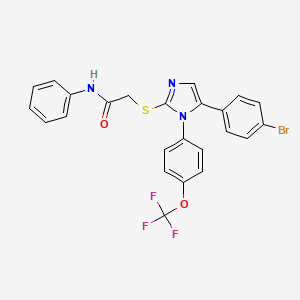
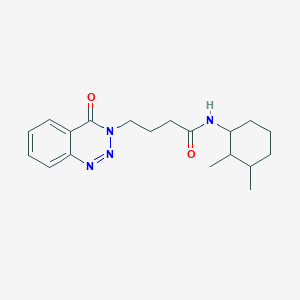

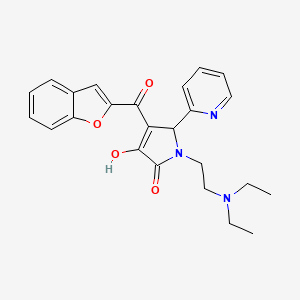
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)
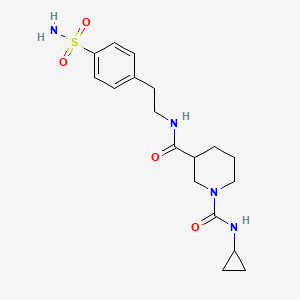

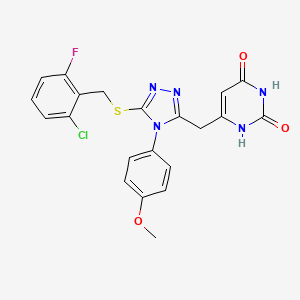
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2841163.png)
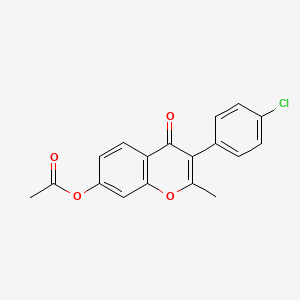
![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)
![(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2841167.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2841168.png)